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Compound of Interest

Compound Name: potassium;ethanethioate

Cat. No.: B7822661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for potassium

ethanethioate (CAS Number: 10387-40-3). The information presented herein is intended to

support research and development activities by providing detailed spectral characterization,

experimental protocols, and relevant chemical workflows.

Chemical Identity and Properties
Potassium ethanethioate, also known as potassium thioacetate, is an organosulfur salt with the

chemical formula C₂H₃KOS. It is a white, water-soluble solid commonly employed in organic

synthesis as a reagent for the introduction of thiol groups.[1]

Property Value

CAS Number 10387-40-3

Molecular Formula C₂H₃KOS

Molecular Weight 114.21 g/mol [1]

Appearance White to light brown crystalline solid[2]

Solubility Soluble in water[1]

Structure CH₃COSK
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Spectral Data Summary
The following tables summarize the key spectral data for potassium ethanethioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of potassium ethanethioate is typically performed in deuterium oxide (D₂O)

due to its solubility. The spectra are relatively simple, reflecting the straightforward structure of

the ethanethioate anion.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) Multiplicity Assignment

~2.4 ppm Singlet CH₃

Note: The chemical shift for the methyl protons of the analogous sodium thioacetate is reported

in the range of 2.3–2.5 ppm.[2]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) Assignment

~200-210 ppm C=O (Thioester Carbonyl)

~30-40 ppm CH₃

Note: Specific shifts for potassium ethanethioate are not readily available, but these ranges are

characteristic for thioester carbonyl and methyl carbons, respectively.

Infrared (IR) Spectroscopy
The IR spectrum of solid potassium ethanethioate provides key information about its functional

groups, particularly the carbonyl and carbon-sulfur bonds.

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~1680 cm⁻¹ Strong
C=O Stretch (Thioester

Carbonyl)[2]

~1350-1450 cm⁻¹ Medium CH₃ Bend

~950-1100 cm⁻¹ Medium C-C Stretch

~650 cm⁻¹ Medium-Weak C-S Stretch[2]

Mass Spectrometry (MS)
As a salt, potassium ethanethioate is not directly analyzed by conventional electron ionization

mass spectrometry. Instead, its thioacetate esters (R-S-C(=O)CH₃), which are common

synthetic products, are readily characterized by MS. The primary fragmentation pattern of

interest is the alpha-cleavage of the carbon-sulfur bond, leading to the formation of a

characteristic acylium ion.

Table 4: Expected Mass Spectrometry Fragmentation for Thioacetate Esters

m/z Value Ion Fragmentation Pathway

43 [CH₃CO]⁺
Alpha-cleavage of the C-S

bond

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of spectral

data.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of potassium ethanethioate in 0.6-0.7

mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters:
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¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16

scans are sufficient.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance

of ¹³C.

Reference: Chemical shifts can be referenced to the residual HDO signal in the ¹H NMR

spectrum or an external standard.

IR Spectroscopy Protocol (Solid State)
The thin solid film or KBr pellet methods are suitable for obtaining a high-quality IR spectrum of

potassium ethanethioate.

Thin Solid Film Method:

Sample Preparation: Dissolve a small amount (a few milligrams) of potassium ethanethioate

in a suitable volatile solvent in which it is soluble (e.g., water or methanol).

Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

solid sample on the plate.

Data Acquisition: Place the plate in the spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method:

Sample Grinding: Grind a small amount (1-2 mg) of potassium ethanethioate with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture

should be a fine, homogeneous powder.

Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the pellet in a sample holder in the spectrometer and acquire the

spectrum.
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Chemical Workflows and Logical Relationships
Potassium ethanethioate is a key reagent in synthetic chemistry. The following diagrams,

generated using the DOT language, illustrate its synthesis and its primary application in the

formation of thiols.

Synthesis of Potassium Ethanethioate
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Synthesis of Potassium Ethanethioate.
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Application in Thiol Synthesis

Potassium Ethanethioate
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General workflow for thiol synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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